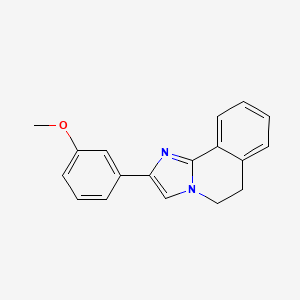
Carbocyclic-2'-azido-2',3'-dideoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbocyclic-2’-azido-2’,3’-dideoxyadenosine is a synthetic nucleoside analog with the chemical formula C11H14N8O. This compound is notable for its potential applications in antiviral therapies, particularly in the treatment of retroviral infections. Its structure is characterized by the presence of a carbocyclic ring, an azido group at the 2’ position, and the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbocyclic-2’-azido-2’,3’-dideoxyadenosine typically involves multiple steps:
Starting Material: The synthesis begins with a suitable carbocyclic precursor, such as carbocyclic adenosine.
Azidation: The 2’ position of the carbocyclic ring is functionalized with an azido group. This step often involves the use of sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions.
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed through a deoxygenation reaction, which can be achieved using reagents like triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD).
Industrial Production Methods
Industrial production of carbocyclic-2’-azido-2’,3’-dideoxyadenosine follows similar synthetic routes but is optimized for large-scale manufacturing. This involves:
Batch Processing: Utilizing large reactors to handle the chemical reactions.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to maintain consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Carbocyclic-2’-azido-2’,3’-dideoxyadenosine undergoes several types of chemical reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amino derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions, potentially altering the carbocyclic ring or the adenine base.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Triphenylphosphine (PPh3) and Diethyl Azodicarboxylate (DEAD): Used for deoxygenation.
Hydrogen Gas (H2) and Palladium Catalyst (Pd/C): Used for reduction of the azido group.
Major Products Formed
Amino Derivatives: Formed through nucleophilic substitution of the azido group.
Reduced Amines: Resulting from the reduction of the azido group.
Scientific Research Applications
Carbocyclic-2’-azido-2’,3’-dideoxyadenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with viral enzymes and its potential to inhibit viral replication.
Medicine: Investigated as a potential antiviral agent, particularly against retroviruses like HIV.
Industry: Utilized in the development of antiviral drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of carbocyclic-2’-azido-2’,3’-dideoxyadenosine involves its incorporation into viral DNA by viral reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA strand. This inhibition of viral replication is crucial in controlling viral infections.
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks the azido group but also acts as a chain terminator in viral DNA synthesis.
2’,3’-Didehydro-2’,3’-dideoxythymidine (d4T): Another nucleoside analog used in antiviral therapy.
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
Uniqueness
Carbocyclic-2’-azido-2’,3’-dideoxyadenosine is unique due to its carbocyclic structure, which provides greater stability compared to other nucleoside analogs. The presence of the azido group enhances its antiviral activity by facilitating its incorporation into viral DNA and subsequent chain termination.
Properties
CAS No. |
118237-81-3 |
|---|---|
Molecular Formula |
C11H14N8O |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
[(1S,3R,4R)-3-(6-aminopurin-9-yl)-4-azidocyclopentyl]methanol |
InChI |
InChI=1S/C11H14N8O/c12-10-9-11(15-4-14-10)19(5-16-9)8-2-6(3-20)1-7(8)17-18-13/h4-8,20H,1-3H2,(H2,12,14,15)/t6-,7-,8-/m1/s1 |
InChI Key |
QUQLKYBHKAOCCE-BWZBUEFSSA-N |
Isomeric SMILES |
C1[C@H](C[C@H]([C@@H]1N=[N+]=[N-])N2C=NC3=C(N=CN=C32)N)CO |
Canonical SMILES |
C1C(CC(C1N=[N+]=[N-])N2C=NC3=C(N=CN=C32)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12790307.png)









![{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B12790368.png)
